3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid
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Overview
Description
3-(1-Bicyclo[111]pentanyl)azetidine;2,2,2-trifluoroacetic acid is a compound that combines a bicyclo[111]pentane structure with an azetidine ring and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine typically involves the use of [1.1.1]propellane as a starting material. One common method involves the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This approach allows for the efficient construction of the bicyclo[1.1.1]pentane core, which can then be further functionalized to introduce the azetidine ring and the trifluoroacetic acid group.
Industrial Production Methods
the use of scalable photoredox and nickel-catalyzed reactions suggests that it could be produced on a larger scale using similar methodologies as those employed in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bicyclo[1.1.1]pentanyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Ring-Opening Polymerization: The azetidine ring can undergo ring-opening polymerization, which is useful for the synthesis of polyamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nickel Catalysts: For the initial construction of the bicyclo[1.1.1]pentane core.
Photoredox Catalysts: To facilitate the multicomponent dicarbofunctionalization reactions.
Nucleophiles and Electrophiles: For substitution reactions on the azetidine ring
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives and polyamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Bicyclo[1.1.1]pentanyl)azetidine has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane core is a valuable pharmacophore used as a bioisostere for para-disubstituted benzene rings.
Materials Science: The unique structural features of this compound make it useful in the development of new materials with specific properties, such as increased stability and reactivity.
Polymer Chemistry: The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with various applications, including antibacterial and antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine is primarily related to its ability to undergo various chemical reactions, leading to the formation of different functional groups and polymers. The bicyclo[1.1.1]pentane core acts as a bioisostere, mimicking the properties of para-disubstituted benzene rings, while the azetidine ring can participate in nucleophilic substitution and ring-opening polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the bicyclo[1.1.1]pentane core and are used as bioisosteres in medicinal chemistry.
Azetidine Derivatives: Compounds containing the azetidine ring are used in polymer chemistry and materials science.
Uniqueness
3-(1-Bicyclo[1.1.1]pentanyl)azetidine is unique due to the combination of the bicyclo[1.1.1]pentane core and the azetidine ring, which provides a versatile platform for various chemical reactions and applications. This combination allows for the development of new materials and drugs with improved properties compared to other similar compounds .
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOYWZDLIJZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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